molecular formula C10H7ClN2O B13303438 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde

3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13303438
M. Wt: 206.63 g/mol
InChI Key: HOSOLMRHAWETDC-UHFFFAOYSA-N
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Description

3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzaldehyde moiety substituted with a chloro group at the third position and a pyrazolyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 1H-pyrazole under specific conditions. One common method is the condensation reaction, where 3-chlorobenzaldehyde is reacted with 1H-pyrazole in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 3-Chloro-2-(1H-pyrazol-1-yl)benzoic acid.

    Reduction: 3-Chloro-2-(1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and pyrazolyl groups can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(1H-pyrazol-1-yl)pyridine
  • 3-Chloro-2-(1H-pyrazol-1-yl)phenol
  • 3-Chloro-2-(1H-pyrazol-1-yl)aniline

Uniqueness

3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the chloro and pyrazolyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

3-chloro-2-pyrazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-9-4-1-3-8(7-14)10(9)13-6-2-5-12-13/h1-7H

InChI Key

HOSOLMRHAWETDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)C=O

Origin of Product

United States

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